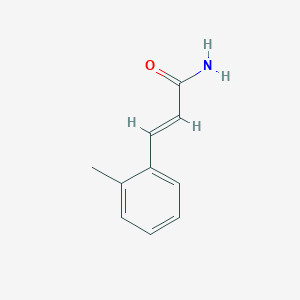

3-(2-methylphenyl)prop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: U 77863 最初是从灰链霉菌的发酵啤酒中分离出来的。 U 77863 的合成涉及在特定条件下使邻甲基肉桂酸与氨或胺反应,形成酰胺键 .

工业生产方法: U 77863 的工业生产可以通过使用灰链霉菌的大规模发酵过程实现。 然后对发酵液进行提取和纯化,以分离所需的化合物 .

化学反应分析

反应类型: U 77863 经历了各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的羧酸。

还原: 还原反应可以将酰胺基转化为胺。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

形成的主要产物:

氧化: 形成邻甲基肉桂酸。

还原: 形成邻甲基肉桂胺。

科学研究应用

Pharmaceutical Applications

3-(2-methylphenyl)prop-2-enamide has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of prop-2-enamides, including this compound, exhibit significant antimicrobial properties. This makes them candidates for developing new antibiotics or treatments for infections.

- Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects, suggesting that this compound may also possess this activity.

- Drug Development : The compound's structural features suggest potential relevance in drug discovery, particularly as a lead compound for synthesizing more complex drugs targeting various diseases .

Biological Research

In biological studies, this compound has been investigated for its interactions with specific molecular targets:

- Enzyme Inhibition : Investigations into its binding affinity with enzymes and receptors could provide insights into its pharmacological profile. For example, studies on similar enamides have shown reversible inhibition of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disease research .

- Mechanism of Action : The mechanism by which this compound exerts its effects is under investigation. Understanding its interactions at the molecular level is crucial for elucidating its potential therapeutic roles.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

- Material Science : The compound can be utilized in developing materials with specific properties, such as polymers or coatings that require enhanced chemical stability or reactivity .

Case Studies and Research Findings

Several studies highlight the applications of this compound and its derivatives:

作用机制

U 77863 通过抑制癌细胞的侵袭和转移发挥作用。它通过干扰肿瘤细胞的血管外渗过程起作用,该过程是细胞从血管移出到周围组织的过程。 这种抑制是在不影响癌细胞的生长速率或克隆形成潜力的前提下实现的 .

类似化合物:

肉桂酰胺: 抑制肿瘤细胞侵袭的能力略低于 U 77863。

丙烯酰胺侧链化合物: 也表现出抗侵袭特性,但与 U 77863 相比效果较差。

肉桂酸类似物: 在可比剂量下不会抑制肿瘤细胞侵袭

独特性: U 77863 因其独特的抗侵袭和抗转移作用而脱颖而出,这些作用在其他肉桂酰基化合物中并不常见。 这使其成为开发新型癌症疗法的有希望的候选者 .

相似化合物的比较

Cinnanamide: Slightly less potent than U 77863 in inhibiting tumor cell invasion.

Acrylamide Side-Chain Compounds: Also exhibit anti-invasive properties but are less effective compared to U 77863.

Cinnamic Acid Analogs: Do not inhibit tumor cell invasion at comparable doses

Uniqueness: U 77863 stands out due to its specific anti-invasive and anti-metastatic effects, which are not commonly observed in other cinnamoyl compounds. This makes it a promising candidate for developing new cancer therapies .

生物活性

The compound's structure can be illustrated as follows:

Table 1: Structural Characteristics of 3-(2-methylphenyl)prop-2-enamide

| Property | Value |

|---|---|

| Molecular Formula | C11H13N |

| Molecular Weight | 175.23 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research on similar compounds indicates that derivatives of prop-2-enamides exhibit significant antimicrobial properties. For instance, various N-arylcinnamamides have shown effective activity against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In one study, several synthesized compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and isoniazid .

Case Study : A related compound, (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide, exhibited MIC values of 33.71 µM against Bipolaris sorokiniana, indicating potential antifungal properties . This suggests that this compound could possess similar antimicrobial efficacy due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of compounds in the same class has been noted in various studies. For example, certain derivatives have demonstrated significant glutathione peroxidase-like activity, which is crucial for combating oxidative stress in biological systems . Although direct studies on this compound are lacking, its structural features may confer similar antioxidant properties.

Structure-Activity Relationship (SAR)

The unique ortho substitution pattern of the phenyl ring in this compound is hypothesized to influence both its chemical reactivity and biological interactions compared to other similar compounds. Research on related amides has identified several structure-activity relationships that highlight how variations in substituents can lead to differing biological activities .

Table 2: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | MIC (µM) |

|---|---|---|

| (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide | Antibacterial | 16.58 |

| (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide | Antifungal | 33.71 |

| (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | Antitubercular | 27.38 |

Potential Applications

Given the promising biological activities exhibited by structurally similar compounds, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for synthesizing new antimicrobial agents.

- Antioxidant Formulations : Due to potential antioxidant properties.

- Research : Further studies could elucidate its mechanism of action and therapeutic effects.

属性

CAS 编号 |

146669-23-0 |

|---|---|

分子式 |

C10H11NO |

分子量 |

161.20 g/mol |

IUPAC 名称 |

(E)-3-(2-methylphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ |

InChI 键 |

GLJWZMYXVRYLPB-VOTSOKGWSA-N |

SMILES |

CC1=CC=CC=C1C=CC(=O)N |

手性 SMILES |

CC1=CC=CC=C1/C=C/C(=O)N |

规范 SMILES |

CC1=CC=CC=C1C=CC(=O)N |

同义词 |

trans-3-(2'-methylphenyl)-2-propene-1-carboxamide U 77863 U-77863 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。